Isoamyl nonanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-14(15)16-12-11-13(2)3/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGMLOSSRPFLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064804 | |
| Record name | Isoamyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless oily liquid with a nutty, oily, apricot-like odour | |
| Record name | Isoamyl nonanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/548/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
260.00 to 261.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl nonanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, insoluble in water | |
| Record name | Isoamyl nonanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/548/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.86 | |
| Record name | Isoamyl nonanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/548/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7779-70-6 | |
| Record name | Isoamyl nonanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl nonanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoamyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl nonanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL NONANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY73YYK1JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl nonanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Analytical Methodologies for Isoamyl Nonanoate Profiling
Chromatographic Separation Techniques
Chromatography is the cornerstone of volatile compound analysis, providing the necessary separation of complex mixtures prior to detection. For isoamyl nonanoate (B1231133), gas chromatography and its advanced iterations are the methods of choice.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Standard Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds like isoamyl nonanoate. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a microscopic layer of liquid or polymer on an inert solid support) and a mobile phase (a carrier gas, typically helium or nitrogen).
However, in complex matrices such as wine or spirits, one-dimensional GC may not provide sufficient resolution, leading to co-elution of compounds. researchgate.netsepsolve.com Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. sepsolve.comchemistry-matters.com This technique employs two columns with different stationary phases connected by a modulator. sepsolve.comchemistry-matters.combirmingham.ac.ukshimadzu.com The effluent from the first, typically longer, column is trapped, focused, and then rapidly re-injected onto a second, shorter column for further separation. sepsolve.com This results in a structured two-dimensional chromatogram with significantly increased peak capacity and improved resolution, allowing for the separation of compounds that would otherwise overlap. sepsolve.commdpi.com For instance, in wine analysis, GC×GC can separate hundreds or even thousands of compounds, revealing minor but aromatically important constituents. researchgate.netbirmingham.ac.uk
Multidimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (GC×GC–TOFMS)
Pairing comprehensive two-dimensional gas chromatography with a time-of-flight mass spectrometer (GC×GC–TOFMS) creates a powerful analytical platform for the in-depth characterization of complex volatile profiles. birmingham.ac.ukmdpi.comgcms.czresearchgate.net The TOFMS detector is well-suited for GC×GC because of its high data acquisition speed, which is necessary to adequately sample the very narrow peaks (often less than 100 ms (B15284909) wide) that elute from the second-dimension column. gcms.cz
This hyphenated technique provides two dimensions of chromatographic separation, which enhances the ability to distinguish individual compounds, and a third dimension of mass spectral data for confident identification. mdpi.comgcms.cz The resulting data can be visualized as a three-dimensional plot or a two-dimensional contour plot, where structurally related compounds often appear in ordered patterns. birmingham.ac.uk GC×GC–TOFMS has been successfully applied to the analysis of volatile compounds in various matrices, including wine, where it has enabled the identification of over a thousand compounds in a single run. mdpi.comresearchgate.net The high resolving power and sensitivity of GC×GC–TOFMS are particularly advantageous for detecting trace-level aroma compounds like this compound and differentiating between isomers that may be difficult to resolve with conventional GC-MS systems. birmingham.ac.uk
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a critical detection technique that, when coupled with gas chromatography, provides both quantitative and qualitative information about the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile compounds. After separation in the GC column, the analytes enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. acs.orgnih.gov This technique allows for the identification of compounds by comparing their mass spectra to libraries of known compounds. nih.gov A study on distilled spirits developed a direct injection GC-MS method for the quantification of several esters, including isoamyl octanoate (B1194180) (a structurally similar ester), demonstrating the method's simplicity and selectivity. acs.orgnih.gov The limit of detection and repeatability are key parameters in such methods, with one study reporting a standard deviation for repeatability of 5.05% for isoamyl octanoate. acs.orgnih.gov
Gas Chromatography-Olfactometry–Mass Spectrometry (GC-O-MS) is a powerful technique that combines instrumental analysis with human sensory perception. nih.govnih.gov The effluent from the GC column is split, with one portion directed to the mass spectrometer for identification and the other to an olfactory detection port where a trained panelist can assess the odor of the eluting compounds. nih.govnih.gov This allows for the direct correlation of a specific aroma with a chemically identified compound. GC-O-MS is instrumental in identifying key aroma-active compounds, even those present at concentrations below the detection limits of the MS detector but above their odor threshold. nih.govmdpi.comresearchgate.net This technique has been used to characterize the aroma profiles of various beverages, including beer and Baijiu, identifying crucial odorants that contribute to their unique sensory characteristics. nih.govmdpi.comresearchgate.net
Sample Preparation Strategies for Volatile Compounds
Effective sample preparation is crucial for the successful analysis of volatile compounds like this compound, as it serves to isolate and concentrate the analytes from the sample matrix.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and widely adopted sample preparation technique for volatile and semi-volatile compounds. nih.govresearchgate.netnih.gov In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above a liquid or solid sample in a sealed vial. nih.govresearchgate.net Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. researchgate.net After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. researchgate.net
The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, and temperature. researchgate.netnih.gov Various fiber coatings, such as Divinylbenzene (B73037)/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), are available to suit different analytes. nih.gov HS-SPME has been extensively used in the analysis of aroma compounds in alcoholic beverages and other food products. researchgate.netnih.govresearchgate.netnih.gov When coupled with GC-MS or GC×GC-TOFMS, HS-SPME provides a powerful tool for profiling complex volatile mixtures. mdpi.comnih.gov
Table 1: HS-SPME Method Parameters for Volatile Compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Fiber Type | DVB/CAR/PDMS | nih.gov |
| Sample Volume | 8 mL (diluted) | nih.gov |
| Extraction Time | 45 min | nih.gov |
| Extraction Temperature | 45 °C | nih.gov |
| Salt Addition | 3.0 g NaCl | nih.gov |
| Desorption Time | 3 min | mdpi.com |
| Desorption Temperature | 250 °C | mdpi.com |
Stir Bar Sorptive Extraction (SBSE)
Stir bar sorptive extraction (SBSE) is another sorbent-based, solvent-free sample preparation technique that offers higher extraction efficiency for many compounds compared to SPME due to the larger volume of the sorptive phase. us.esresearchgate.netopenagrar.de SBSE utilizes a magnetic stir bar coated with a thick layer of a sorbent, most commonly polydimethylsiloxane (PDMS). researchgate.netopenagrar.detwistaroma.fr The stir bar is placed directly into a liquid sample, and as it stirs, analytes are extracted and concentrated into the sorptive phase. us.estwistaroma.fr
After extraction, the stir bar is removed, rinsed, dried, and the analytes are thermally desorbed in a dedicated unit connected to a GC system. us.esopenagrar.de SBSE has proven to be a highly reproducible and sensitive technique for the analysis of volatile and semi-volatile compounds in complex matrices like wine and whisky. us.esopenagrar.detwistaroma.frnih.gov It allows for the detection of a wide range of compounds, including esters, alcohols, and fatty acids. openagrar.de An alternative to direct immersion is headspace sorptive extraction (HSSE), where the stir bar is placed in the headspace above the sample, which can be advantageous for more volatile compounds and for extending the lifetime of the stir bar. us.es
Table 2: Comparison of Sample Preparation Techniques for Wine Esters
| Feature | HS-SPME | SBSE-LD | Reference |
|---|---|---|---|
| Analytes Identified | 16 esters | 25 esters | nih.gov |
| Detection Limits | 0.02–20.29 µg/L | 0.03–28.96 µg/L | nih.gov |
| Quantification Limits | 0.06–67.63 µg/L | 0.11–96.56 µg/L | nih.gov |
| Average Recovery | ~70% | ~80% | nih.gov |
| Primary Advantage | Good for highly volatile compounds | Higher sensitivity for many compounds | us.esnih.gov |
Quantitative Analysis and Validation Parameters (e.g., Limits of Detection, Standard Deviation for Repeatability)
The accurate quantification of this compound in complex matrices, such as alcoholic beverages and food products, relies on robust and validated analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently employed technique for this purpose. The validation of these methods involves establishing key performance parameters to ensure the reliability of the results. These parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision (repeatability). ich.orgresearchgate.net
While specific validation data for this compound is not always detailed in every study, data from analyses of structurally similar esters, such as isoamyl octanoate, isoamyl acetate (B1210297), and ethyl nonanoate, provide valuable insights into the expected performance of quantitative methods. For instance, a validated GC-MS method for analyzing esters in distilled spirits reported specific validation parameters for several related compounds. nih.govresearchgate.netacs.org In one such study, the analysis of isoamyl octanoate showed a standard deviation for repeatability of 5.05%. nih.govresearchgate.netacs.org Another method developed for analyzing aroma compounds in wine demonstrated good repeatability and reproducibility with a relative standard deviation (RSD) of less than 10%. researchgate.net
The limit of detection (LOD) and limit of quantitation (LOQ) are critical for determining the lowest concentration of an analyte that can be reliably detected and quantified. For esters similar to this compound, LODs can range from the low micrograms per liter (µg/L) level. nih.govresearchgate.net For example, a GC-MS method for esters in spirits reported an LOD of 29 µg/L for ethyl hexanoate. nih.govresearchgate.netacs.org A method for analyzing esters in beer using headspace solid-phase microextraction (HS-SPME) with GC-MS achieved even lower LOQs, well below 1 µg/L for some hop-derived esters. tandfonline.com
The following table summarizes validation parameters from studies on esters that are structurally related to this compound, analyzed by GC-MS in various matrices.
| Compound | Matrix | Analytical Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Repeatability (RSD %) | Reference |
|---|---|---|---|---|---|
| Isoamyl octanoate | Distilled Spirits | GC-MS | Not Reported | 5.05% | nih.govresearchgate.netacs.org |
| Ethyl nonanoate | Wine | GC-MS | LOQ: 100 µg/L | <10% | researchgate.net |
| Isoamyl acetate | Air | GC-FID | LOD: 15 ppb (80 µg/m³) | Not Reported | osha.gov |
| Ethyl hexanoate | Distilled Spirits | GC-MS | 29 µg/L | 0.774% | nih.govresearchgate.netacs.org |
| Hop-derived esters | Beer | HS-SPME-GC-SIM-MS | <1 µg/L | Not Reported | tandfonline.com |
This table presents data for compounds structurally similar to this compound to illustrate typical validation parameters.
Integration of Ion Mobility Spectrometry (IMS) for Volatile Analysis
A significant advancement in the analysis of volatile compounds like this compound is the integration of Ion Mobility Spectrometry (IMS) with Gas Chromatography (GC), often referred to as GC-IMS. mdpi.commdpi.com This hyphenated technique offers an additional dimension of separation, enhancing the characterization of complex volatile profiles in various food and beverage products. mdpi.comtandfonline.comresearchgate.net
In a GC-IMS system, volatile compounds are first separated based on their boiling points and affinity for the stationary phase in the GC column. mdpi.com Subsequently, the eluted compounds enter the IMS drift tube, where they are ionized. mylab-analyzer.de These ions are then propelled through the drift tube by an electric field against a counter-flowing drift gas. mylab-analyzer.de The separation in the IMS dimension is based on the size, shape, and charge of the ions, which determines their drift time to the detector. mylab-analyzer.de This results in a two-dimensional plot of GC retention time versus IMS drift time, creating a unique fingerprint for the volatile composition of a sample. mdpi.com
The key advantages of GC-IMS include:
Enhanced Separation: It can resolve co-eluting compounds from the GC column that have different ion mobilities. researchgate.net
High Sensitivity: IMS is capable of detecting trace amounts of volatile compounds, often in the parts-per-billion (ppb) range. researchgate.nettandfonline.com
Rapid Analysis: The IMS separation occurs on a millisecond timescale. researchgate.net
Operation at Atmospheric Pressure: Unlike mass spectrometry, IMS does not require a high vacuum, which can simplify instrument design and operation. tandfonline.com
Sensory and Olfactory Perception of Isoamyl Nonanoate
Contribution to Aroma and Flavor Profiles in Fermented Products (e.g., Baijiu, Wine, Distilled Spirits like Whisky)
The concentration and interplay of isoamyl nonanoate (B1231133) with other volatile compounds determine its ultimate effect on the perceived flavor. In a study on Chinese rice wine, isoamyl decanoate (B1226879), another related ester, was identified as a specific aroma substance. nih.gov The formation of esters like isoamyl nonanoate is a result of the esterification of an alcohol (isoamyl alcohol) and a fatty acid (nonanoic acid), a process that occurs during fermentation and aging. chemdad.comblogspot.com
| Product | Compound Mentioned | Reference |
|---|---|---|
| Feng-flavored Baijiu | This compound | mdpi.comresearchgate.net |
| Red Wine | Ethyl nonanoate, Isoamyl octanoate (B1194180) | mdpi.comresearchgate.net |
| Madeira Wine | Isoamyl octanoate, Ethyl nonanoate | nih.gov |
| Whisky | This compound, Isoamyl octanoate, Isoamyl decanoate | fragranceu.commdpi.com |
| Beer | This compound | chemdad.com |
| Sparkling Wine | This compound | chemdad.com |
This compound is classified as a medium-chain ester, and its sensory characteristics are well-defined. mdpi.comresearchgate.net It is consistently described as having a complex aroma profile that includes fruity, oily, floral, and waxy notes. fragranceu.comresearchgate.net Sources describe its odor as nutty, oily, and apricot-like, with a flavor profile that is fruity, winey, and reminiscent of cognac or rum. chemdad.comthegoodscentscompany.comnih.gov
| Descriptor Type | Descriptor | Reference |
|---|---|---|
| Odor/Aroma | Fruity | chemdad.comfragranceu.comresearchgate.net |
| Oily | chemdad.comfragranceu.comresearchgate.net | |
| Floral | fragranceu.comresearchgate.net | |
| Waxy | researchgate.net | |
| Flavor/Taste | Winey | chemdad.comfragranceu.com |
| Cognac | chemdad.comfragranceu.com | |
| Rummy | fragranceu.com |
Olfactory Receptor Binding and Recognition Mechanisms
The perception of odor begins with the interaction between volatile molecules, like this compound, and olfactory receptors (ORs) located in the olfactory sensory neurons of the nose. oup.commdpi.com ORs belong to the large family of G protein-coupled receptors (GPCRs). google.com The binding of an odorant to an OR initiates a signaling cascade, leading to the generation of a neural signal that is sent to the brain for interpretation. mdpi.comgoogle.com A single type of OR can recognize multiple odorants, and a single odorant can bind to several different ORs, creating a combinatorial code that allows for the discrimination of a vast array of smells. oup.commdpi.com
Research into the specific interactions of flavor compounds with ORs is ongoing. Computational studies have been used to predict the binding affinities of various odorants to specific receptors. In one such study, the binding affinity of this compound to a specific mouse olfactory receptor was calculated, providing a quantitative measure of their potential interaction. oup.com The complexity of these interactions is highlighted by findings that the presence of one compound can inhibit or enhance the perception of another. nih.gov For example, the response of receptors to the fruity aroma of isoamyl acetate (B1210297) can be inhibited by whisky lactone. nih.gov While the exact human ORs that bind to this compound are not fully detailed in the provided context, the general mechanism involves its molecular features fitting into a binding pocket on one or more ORs. oup.com
Sensory Evaluation Methodologies and Their Integration with Chemical Analysis
To fully understand the sensory contribution of compounds like this compound, chemical analysis is often integrated with human sensory evaluation. This combination provides a more complete picture, linking the presence and concentration of a chemical to its perceived aroma and flavor. Techniques like gas chromatography are used to separate and identify volatile compounds, while sensory panels provide data on the perceived aromatic characteristics.
Quantitative Descriptive Analysis (QDA) is a widely used sensory evaluation method in the food and beverage industry. researchgate.net In QDA, a panel of trained assessors develops a specific vocabulary to describe the sensory attributes of a product and then rates the intensity of each attribute on a scale. mdpi.com This methodology allows for the creation of a detailed sensory profile of a product and can be used to distinguish between different samples. researchgate.net
In the analysis of Feng-flavored Baijiu, QDA has been used to record the intensity of various aromas and tastes, which are then correlated with chemical data obtained from instrumental analysis. mdpi.com Similarly, QDA has been applied to evaluate sparkling wines, where attributes like fruity and floral odors, which can be contributed by esters, are quantified. researchgate.net While these studies may not focus exclusively on this compound, they demonstrate how QDA is employed to assess products where this compound is part of the complex flavor matrix.
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links chemical analysis with sensory perception. nih.govmdpi.com As volatile compounds are separated by a gas chromatograph, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained assessor describes the perceived aroma and its intensity. nih.gov
Odor-Specific Magnitude Estimation (OSME) is another technique used in olfactometry where assessors rate the intensity of a perceived odor as it elutes from the GC column. mdpi.com In a study of Chinese xiaoqu Baijiu, OSME was used alongside OAVs to characterize the dominant odorants. mdpi.com Esters like ethyl octanoate and isoamyl acetate showed high OSME values, indicating a strong fruity note perception. mdpi.com These quantitative sensory tools are essential for moving beyond simple identification to understanding the actual impact of compounds like this compound on flavor.
Gas Chromatography-Olfactometry (GC-O)
Dynamics of Aroma Compound Evolution During Processing and Storage/Aging
The concentration and perception of this compound in food and beverage products are not static; they undergo significant changes throughout the production process and subsequent storage. These dynamics are primarily governed by biochemical reactions, such as esterification and hydrolysis, which are influenced by factors like temperature, pH, enzyme activity, and the availability of precursor molecules.
The formation of this compound occurs through the esterification of its precursors: isoamyl alcohol, a higher alcohol produced during fermentation, and nonanoic acid, a medium-chain fatty acid. mdpi.comnih.gov This reaction can be catalyzed by enzymes, particularly esterases and lipases from microorganisms like yeast, or can occur through chemical reactions, especially during aging. nih.govagraria.com.br Conversely, the breakdown of this compound happens via hydrolysis, a reaction where the ester is split back into isoamyl alcohol and nonanoic acid, leading to a reduction in its characteristic fruity aroma. agraria.com.briastate.edu
In Fermented Beverages (Wine and Beer)
During the fermentation of alcoholic beverages, yeasts like Saccharomyces cerevisiae are the primary producers of a wide array of esters, including this compound and structurally similar compounds. siu.eduacs.org Yeast metabolism generates higher alcohols, such as isoamyl alcohol, and activates fatty acids into acyl-CoA molecules, which are then combined to form esters. researchgate.net The initial concentration of these esters is largely determined by the yeast strain, fermentation temperature, and composition of the must or wort. siu.eduacs.org
During aging and storage, the concentration of esters undergoes further evolution. In some cases, esterification continues, leading to an increase in concentration. A study on wine production found that during the aging process, the levels of isoamyl acetate increased while its precursor, isoamyl alcohol, decreased, indicating ongoing ester formation. siu.edu Research on aging red wine with oak chips also demonstrated a significant increase in isoamyl acetate concentration over three months, with the type of oak and its dosage influencing the final amount. mdpi.com
However, the opposing reaction, hydrolysis, often becomes dominant during prolonged storage, especially at higher temperatures. agraria.com.briastate.edu This leads to a decline in fruity and floral notes. In a study on top-fermented beer, the concentration of acetate esters, including isoamyl acetate, decreased during storage. agraria.com.br The rate of this hydrolysis was significantly accelerated at higher temperatures, causing a more rapid loss of the desirable fruity character. agraria.com.br
| Oak Treatment | Concentration at 1.5 Months | Concentration at 3 Months |
|---|---|---|
| American Oak (3 g/L) | 1146 | 2806 |
| American Oak (5 g/L) | 1417 | 2213 |
| French Oak (3 g/L) | 1400 | 2270 |
| French Oak (5 g/L) | 1891 | 2084 |
| Storage Temperature | Initial Concentration (Day 0) | Final Concentration (Day 200) |
|---|---|---|
| 20 °C | ~1.8 | ~1.6 |
| 40 °C | ~1.8 | ~0.8 |
In Dairy Products (Cheese)
During cheese ripening, microbial and enzymatic activities transform the initial matrix of proteins, fats, and lactose (B1674315) into a complex array of flavor compounds. mdpi.comresearchgate.net Lipolysis, the breakdown of milk fat, releases free fatty acids, including nonanoic acid. mdpi.com Simultaneously, proteolysis and amino acid catabolism can produce higher alcohols like isoamyl alcohol. mdpi.com The subsequent esterification of these precursors by microbial enzymes contributes significantly to the cheese's aroma profile. mdpi.com
Research on Kazak cheese identified nonanoic acid as a key volatile acid that increases during ripening. mdpi.com The study also noted the presence of various ethyl esters, including ethyl nonanoate, whose concentrations evolved throughout the 30-day ripening period. mdpi.com The ripening temperature plays a critical role in the rate of these reactions. A study on Koryciński cheese demonstrated that higher ripening temperatures led to significantly greater production of organic acids, which are precursors to esters. researchgate.net This suggests that the potential for this compound formation is enhanced under warmer ripening conditions, provided the necessary enzymes and precursors are present.
| Fatty Acid | Concentration at 5 °C | Concentration at 10 °C | Concentration at 15 °C |
|---|---|---|---|
| Pentanoic acid | 1.30 | 4.60 | 27.08 |
| Hexanoic acid | 26.23 | 44.75 | 108.24 |
In Fruits
The aroma of many fruits is heavily influenced by their ester content, which changes dramatically during maturation and post-harvest storage. researchgate.netnih.gov The development of these esters is a hallmark of the ripening process, where metabolic pathways produce a variety of alcohols and fatty acids. diva-portal.org In some fruits, like 'Fairtime' peaches, the concentration of esters increases significantly as the fruit ripens on the tree, contributing to the characteristic mature fruit flavor. researchgate.net
However, this trend is not universal. In a study of Shimatogarashi chili peppers, the total amount of volatile compounds, particularly esters, decreased as the fruit matured from the green to the red stage. researchgate.net This indicates that in certain fruits, degradative processes or shifts in metabolic focus may lead to a reduction in ester content during the final stages of ripening. Post-harvest processing and storage conditions continue to affect these compounds, with factors like temperature and storage time influencing whether esterification or hydrolysis predominates.
Role and Behavior of Isoamyl Nonanoate in Complex Chemical Systems
Influence as an Additive on Solid–Liquid Equilibrium (SLE) in Fatty Acid Ethyl Esters (e.g., in Biodiesel Applications)
Isoamyl nonanoate (B1231133), a fatty ester derived from a branched-chain alcohol, has been investigated for its role as an additive in complex mixtures of fatty acid ethyl esters (FAEEs), which are the primary components of biodiesel. researchgate.netacs.org The study of its influence on the solid-liquid equilibrium (SLE) is critical for understanding and improving the low-temperature properties of biodiesel, as the crystallization of esters can lead to fuel line blockage and poor engine performance. researchgate.net Research utilizing differential scanning calorimetry (DSC) has been employed to obtain SLE data for binary mixtures of isoamyl nonanoate with various FAEEs commonly found in biodiesel, such as ethyl laurate, ethyl palmitate, ethyl myristate, ethyl stearate, and ethyl oleate. acs.orgacs.org
Analysis of pure this compound through heating thermograms revealed complex thermal behavior, with observations of four distinct transitions, two of which were exothermic. acs.org This suggests the occurrence of polymorphism or structural relaxation during the recrystallization of the polycrystalline phase. acs.org When mixed with FAEEs, this compound alters the phase transition behavior of the system. acs.org
In binary systems with fatty acid ethyl esters, this compound generally contributes to the formation of simple eutectic mixtures. researchgate.netresearchgate.net A eutectic system is one in which the two components are fully miscible in the liquid phase but are immiscible in the solid phase, and there exists a specific composition (the eutectic point) at which the mixture solidifies at a lower temperature than any other composition. researchgate.net For instance, the binary system of ethyl laurate and this compound exhibits this eutectic behavior. acs.org
While eutectic behavior is common, other, more complex phase transitions like peritectic reactions can also occur in similar systems. researchgate.net A peritectic reaction involves a reaction between a liquid phase and a solid phase to produce a second, different solid phase upon cooling. kit.edu Although not observed specifically with this compound in the provided research, the closely related binary system of ethyl laurate and isoamyl laurate was found to exhibit a peritectic transition. researchgate.netacs.orgacs.org This highlights the complex phase diagrams that can arise in these ester mixtures. The occurrence of a peritectic point can be influenced by factors such as the difference in the number of carbon atoms between the fatty acid chains in the mixture. researchgate.net
The following table presents experimental data for the solid-liquid equilibrium of a binary mixture containing ethyl laurate and this compound, illustrating the melting temperatures at different compositions.
| Mole Fraction of Ethyl Laurate (x₁) | Melting Temperature (K) |
|---|---|
| 0.0000 | 216.30 |
| 0.1002 | 213.92 |
| 0.1987 | 210.87 |
| 0.3003 | 206.94 |
| 0.3999 | 210.02 |
| 0.5002 | 214.39 |
| 0.6001 | 218.42 |
| 0.6998 | 222.18 |
| 0.8005 | 226.33 |
| 0.9001 | 230.15 |
| 1.0000 | 233.91 |
Data derived from studies on binary mixtures of fatty acid ethyl esters and additives. acs.org
To accurately predict and understand the phase behavior of these complex mixtures, thermodynamic models are employed. The Universal Functional Group Activity Coefficient (UNIFAC) model, particularly the modified UNIFAC-Dortmund method, is a group-contribution model used to predict activity coefficients, which describe the deviation of a mixture from ideal behavior. researchgate.netvdoc.pub This model considers the liquid phase as a collection of structural groups rather than whole molecules. vdoc.pub
For binary systems containing this compound and fatty acid ethyl esters, the UNIFAC-Dortmund model has been successfully used to correlate the experimental solid-liquid equilibrium data. researchgate.netacs.org This modeling approach accounts for the non-ideality of the liquid phase. researchgate.net Research has shown that good agreement between calculated and experimental data can be achieved with the UNIFAC-Dortmund model. researchgate.netacs.org Other models, such as the Flory-Huggins equation and even the ideal solution model, have also been applied, with the Flory-Huggins model sometimes providing the best correlations. researchgate.netacs.org The successful application of these models is essential for designing biodiesel blends with improved cold-flow properties. researchgate.net
Eutectic and Peritectic Transition Phenomena in Binary Mixtures
Interactions in Fermentation Matrices (e.g., Adsorption on Fining Agents like Bentonite)
In fermentation systems, such as winemaking, various compounds contribute to the final product's sensory profile. Esters, including those structurally similar to this compound, are key aroma compounds. mdpi.com However, the composition of the final product is influenced by processing steps, including clarification with fining agents like bentonite (B74815). semanticscholar.org Bentonite is a type of absorbent clay used to remove unstable proteins and prevent haze formation. uminho.pt
This fining process is not entirely selective and can lead to the removal of important aroma molecules. mdpi.com Research has demonstrated that hydrophobic molecules, particularly esters like ethyl butyrate (B1204436), isoamyl acetate (B1210297), and ethyl hexanoate, are susceptible to adsorption onto the bentonite clay surface. mdpi.com The removal can be indirect, where the aroma compounds are linked to the proteins being removed, or direct, through adsorption onto the fining agent itself. mdpi.com
Given that this compound is a large, hydrophobic ester molecule, it is expected to exhibit similar behavior in a fermentation matrix. Its interaction with bentonite would likely lead to a reduction in its concentration in the liquid phase. The extent of this adsorption can be influenced by factors such as the dosage of bentonite used and the specific composition of the matrix, including the presence of other macromolecules like proteins from grapes or yeast. mdpi.comresearchgate.net
Formation as a Byproduct or Intermediate in Alcohol Condensation Reactions (e.g., Guerbet Reactions of Ethanol (B145695)/Isoamyl Alcohol Mixtures)
This compound can potentially be formed as a byproduct in chemical processes involving alcohol condensation, such as the Guerbet reaction. wikipedia.org The Guerbet reaction converts primary alcohols into their higher-molecular-weight, β-alkylated dimer alcohols. wikipedia.org This process is typically conducted at high temperatures and pressures using catalysts. wikipedia.org
When a mixture of ethanol and isoamyl alcohol (3-methyl-1-butanol) undergoes a Guerbet-type condensation, the primary goal is often the production of value-added higher alcohols like n-butanol (from ethanol self-condensation) and C7 or C9 alcohols (from cross-condensation). osti.govresearchgate.net The reaction mechanism proceeds through several steps:
Oxidation of the alcohol to an aldehyde.
Aldol (B89426) condensation between aldehyde intermediates.
Dehydration of the aldol adduct.
Hydrogenation of the resulting unsaturated aldehyde to a saturated alcohol. wikipedia.org
However, this process is known to produce a mixture of products. wikipedia.org Side reactions can occur, leading to the formation of various byproducts. One such competing pathway is the Tishchenko reaction, where two molecules of an aldehyde can disproportionate to form an ester. wikipedia.org In the context of an ethanol/isoamyl alcohol reaction mixture, various aldehydes could be present, potentially leading to the formation of esters. While the direct synthesis of this compound is not the primary documented outcome, its formation as a minor byproduct is mechanistically plausible through side reactions involving C9 aldehydes or acids that could arise from the complex reaction network.
The following table lists the primary products observed from the condensed-phase Guerbet reaction of ethanol and isoamyl alcohol mixtures.
| Reactant(s) | Primary Product | Chemical Formula |
|---|---|---|
| EtOH + EtOH | n-Butanol | C₄H₁₀O |
| IAOH + EtOH | 3-Methyl-1-hexanol | C₇H₁₆O |
| IAOH + EtOH | 2-Ethyl-3-methyl-1-butanol | C₇H₁₆O |
| IAOH + IAOH | Higher Alcohols (e.g., C10) | - |
Data derived from studies on condensed phase Guerbet reactions. osti.govresearchgate.net
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Ethyl-3-methyl-1-butanol |
| 3-Methyl-1-butanol (Isoamyl alcohol) |
| 3-Methyl-1-hexanol |
| Bentonite |
| Ethanol |
| Ethyl butyrate |
| Ethyl hexanoate |
| Ethyl laurate |
| Ethyl myristate |
| Ethyl oleate |
| Ethyl palmitate |
| Ethyl stearate |
| Isoamyl acetate |
| Isoamyl laurate |
| This compound |
| n-Butanol |
Computational and Theoretical Studies Relevant to Isoamyl Nonanoate
Molecular Docking and Substrate Specificity Modeling (e.g., Enzyme-Substrate Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a substrate) when bound to a second molecule (a receptor, such as an enzyme's active site) to form a stable complex. nih.govmdpi.com This modeling is crucial for understanding the molecular basis of enzyme substrate specificity, which is an enzyme's ability to selectively bind to and act on specific substrates. numberanalytics.com
In the context of isoamyl nonanoate (B1231133) synthesis, lipases are the enzymes of choice. The specificity of a lipase (B570770) for its substrates—in this case, isoamyl alcohol and nonanoic acid—is determined by the interactions between these substrates and the amino acid residues within the enzyme's active site. numberanalytics.commdpi.com Molecular docking simulations can elucidate these interactions. The process involves generating three-dimensional structures of the enzyme and the substrates and then using software like AutoDock to predict their binding orientation. nih.govmdpi.com
Key aspects of enzyme-substrate interactions revealed by molecular docking include:
Active Site Architecture: The size, shape, and hydrophobicity of the enzyme's binding pocket are critical. Changing amino acid sequences within this pocket can significantly alter substrate specificity. mdpi.com
Binding Energy: Docking programs calculate a binding energy score (e.g., in kcal/mol), which estimates the affinity between the enzyme and the substrate. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com
Specific Interactions: The models can identify specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and key residues in the active site. For instance, studies on other enzymes have shown how specific amino acid residues form crucial bonds that stabilize the substrate within the active site. nih.gov
By modeling the interaction between a lipase and the substrates for isoamyl nonanoate, researchers can predict whether a particular lipase will be an effective catalyst. This approach allows for the virtual screening of many different enzymes, prioritizing the most promising candidates for experimental testing and guiding protein engineering efforts to create lipases with improved specificity for the desired substrates. nih.govmdpi.com
Kinetic Modeling and Simulation (e.g., Reaction Rate Prediction, Mass Transfer Effects)
Kinetic modeling is essential for understanding the rate of a chemical reaction and the factors that influence it. For the enzymatic synthesis of this compound, kinetic models are used to predict reaction rates, optimize process conditions, and understand the reaction mechanism.
The synthesis of esters is often a reversible reaction, and various kinetic models have been developed to describe it. Commonly used models for esterification include the Langmuir-Hinshelwood-Hougen-Watson (LHHW), Eley-Rideal (E-R), and pseudo-homogeneous models. researchgate.netnih.gov
Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model: This model assumes that the reaction occurs between molecules adsorbed on the surface of the catalyst (the enzyme). It is often found to be the best fit for enzymatic esterification reactions. nih.govmdpi.com
Eley-Rideal (E-R) Model: This model describes a reaction where one reactant is adsorbed onto the catalyst surface and reacts directly with a second reactant from the bulk fluid phase. researchgate.net
Pseudo-homogeneous Model: This model simplifies the system by assuming the reaction occurs in a single phase, which can be useful but may be less accurate than heterogeneous models like LHHW. nih.gov
Kinetic studies involve varying parameters such as temperature, substrate molar ratio, and enzyme concentration to measure their effect on the reaction rate. researchgate.netnih.gov The experimental data are then fitted to different kinetic models to determine key parameters like reaction rate constants (k), adsorption constants, and activation energy. researchgate.netresearchgate.net For example, in the synthesis of isoamyl acetate (B1210297), a related ester, kinetic constants were determined using a First Principle model. researchgate.net
| Ester | Kinetic Model Used | Key Parameters Determined | Reference |
|---|---|---|---|
| Isoamyl Acetate | First Principle Model, Michaelis-Menten | Kinetic constants (k1, k2) | researchgate.net |
| Isoamyl Acetate | LHHW, Pseudo-homogeneous (PH) | Thermodynamic parameters (ΔrH0, ΔrS0, ΔrG0), reaction rate | nih.gov |
| Methyl Nonanoate | Eley-Rideal (E-R) | Reaction rate constants, adsorption coefficients, activation energy | researchgate.net |
| Higher Alcohols (from Ethanol (B145695)/Isoamyl Alcohol) | Langmuir-Hinshelwood (L-H) | Rate constants, activation energies | mdpi.com |
Chemoinformatics and Multivariate Data Analysis (e.g., Principal Component Analysis (PCA)) for Aroma Classification and Quality Prediction
PCA is a statistical procedure that reduces the dimensionality of a complex dataset while retaining most of the variation. google.com It transforms a large set of variables into a smaller set of new variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component (PC2, PC3, etc.) accounts for the next highest variance. tandfonline.com
In aroma analysis, PCA is used to:
Classify and Differentiate Samples: By plotting the PCA scores (e.g., PC1 vs. PC2), samples can be visualized and grouped based on similarities or differences in their volatile chemical profiles. For example, PCA has been used to distinguish between beers brewed with different malts or between grape juices infected with different fungal pathogens. researchgate.nettandfonline.com
Identify Key Aroma Compounds: The loadings plot in a PCA shows how much each original variable (i.e., each volatile compound) contributes to the principal components. Compounds with high loading values are the ones most responsible for the separation observed between sample groups in the scores plot, indicating they are key differentiators of aroma. tandfonline.com
This approach allows researchers to connect specific volatile compounds, like this compound or related esters, to the sensory characteristics and quality of a product. By analyzing the complex chemical data with PCA, it is possible to identify the molecular markers responsible for a desired aroma profile.
| Product Analyzed | Objective of PCA | Findings | Reference |
|---|---|---|---|
| Beer | Differentiate beers based on volatile metabolite profiles from different malts. | PCA plots demonstrated clear separation between beers; PC1 and PC2 accounted for 47.7% of the variation. | tandfonline.com |
| Grape Juice | Classify juices based on volatile profiles resulting from different fungal pathogens. | Screened key different aroma compounds using PCA and other methods to identify markers of infection. | researchgate.net |
| Odor Descriptors | Analyze and classify a large set of odor character descriptors to map an "olfactory space." | PCA is used to reduce the dimensionality of physicochemical descriptors for odorant components. | google.com |
Future Research Directions and Emerging Paradigms
Development of Novel Biocatalytic Systems for Sustainable and Efficient Production
The shift towards green chemistry has intensified research into biocatalytic methods for ester synthesis, moving away from traditional chemical processes. A significant emerging trend is the exploration of enzyme systems beyond conventional lipases. One such novel approach involves the use of acyltransferases. For instance, an acyltransferase from Mycobacterium smegmatis (MsAcT) has been successfully employed for the enzymatic preparation of various flavor esters, including those derived from isoamyl alcohol. acs.orgnih.gov This system demonstrates high efficiency, with excellent yields (80–97%) and remarkably short reaction times (30–120 minutes), even at high substrate concentrations. nih.gov A key advantage of this method is its ability to perform in aqueous media, representing a significant improvement in sustainability by reducing reliance on organic solvents. acs.orgnih.gov
Concurrently, advancements continue in the application of lipases, particularly through immobilization and the use of non-conventional media. Immobilized lipases, such as Novozym 435 from Candida antarctica and lipases from Rhizomucor miehei, are central to the sustainable production of esters like isoamyl acetate (B1210297) and pentyl nonanoate (B1231133). researchgate.netscielo.br Research has demonstrated that using these immobilized enzymes in solvent-free systems or supercritical carbon dioxide can lead to high yields and easier product recovery. researchgate.netmdpi.com For example, the synthesis of pentyl nonanoate using immobilized Rhizomucor miehei lipase (B570770) in a solvent-free system achieved a maximum yield of 86.08%. researchgate.net Further innovation is seen in the co-immobilization of different lipases, such as combining a non-specific lipase (Candida antarctica lipase B) with a 1,3-specific lipase (Rhizomucor miehei), to create more robust and efficient biocatalytic systems. repec.orgnih.gov These strategies not only enhance reaction efficiency but also improve the operational stability and reusability of the biocatalysts, which are crucial for industrial-scale economic viability. mdpi.comcsic.es
Table 1: Comparison of Biocatalytic Systems for Flavor Ester Production
| Biocatalytic System | Key Enzyme(s) | Substrates (Example) | Reaction Medium | Key Advantages | Reference(s) |
|---|---|---|---|---|---|
| Acyltransferase | Mycobacterium smegmatis Acyltransferase (MsAcT) | Isoamyl alcohol + Ethyl esters | Aqueous | High yields (80-97%), short reaction times, reduced organic solvent use. | acs.org, nih.gov |
| Immobilized Lipase | Candida antarctica (Novozym 435), Rhizomucor miehei | Isoamyl alcohol + Acetic anhydride (B1165640); Pentanol (B124592) + Nonanoic acid | Supercritical CO₂, Solvent-free | High conversion rates, high enzyme stability and reusability, green solvent/solventless conditions. | researchgate.net, mdpi.com, scielo.br |
| Co-immobilized Lipases | C. antarctica lipase B + R. miehei lipase | Palm oil + Methanol (B129727) | - | Improved thermal and solvent stability, synergistic catalytic activity. | repec.org, nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation
A deeper understanding of the catalytic mechanisms underlying esterification is paramount for designing more efficient catalysts. Advanced spectroscopic techniques are proving indispensable in this endeavor. Research into monoalkyltin(IV)-catalyzed esterification, for example, has utilized a combination of Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Mass Spectrometry (MS). rsc.orgrsc.org These methods allowed for the in-situ analysis of the reaction under catalytically relevant conditions, revealing that the catalyst exists not as a simple species but transforms into monomeric and dimeric structures that act as off-cycle resting states. rsc.org
Mass spectrometry, particularly Electrospray Ionization (ESI-MS) and tandem MS (B15284909) (MS/MS), is a powerful tool for intercepting and structurally characterizing transient reaction intermediates. nih.govnih.gov This has been demonstrated in the elucidation of unexpected reaction pathways, where ESI-MS successfully identified key iminium ion intermediates, allowing researchers to propose a detailed, evidence-based mechanism. nih.gov For lipase-catalyzed reactions, which proceed through mechanisms like the ping-pong bi-bi model, these techniques can help identify the formation of critical acyl-enzyme intermediates. scholar9.commdpi.com By combining experimental data from NMR and MS with Density Functional Theory (DFT) calculations, researchers can build comprehensive models of the entire catalytic cycle, identifying rate-determining steps and the influence of factors like water formation on catalyst activity. rsc.org Such detailed mechanistic insights are crucial for the rational design of next-generation biocatalysts for isoamyl nonanoate production.
Elucidation of Complex Biosynthetic Regulation Networks in Microbial Systems
The sustainable production of this compound relies on the efficient microbial synthesis of its precursors: isoamyl alcohol and nonanoic acid. Significant research is focused on unraveling the complex genetic and metabolic networks that regulate their production, primarily in model organisms like Saccharomyces cerevisiae and Escherichia coli.
The biosynthesis of isoamyl alcohol in S. cerevisiae is intricately linked to amino acid metabolism, involving both the catabolic Ehrlich pathway and anabolic pathways like the leucine (B10760876) biosynthesis pathway. nih.govoup.com The expression of key genes, including branched-chain amino acid aminotransferases (BAT1, BAT2), decarboxylases (PDC genes, ARO10, THI3), and leucine synthesis genes (LEU), is tightly co-regulated by the availability of nitrogen sources. nih.govmdpi.com For instance, deleting the BAT2 gene significantly impacts the production of branched-chain alcohols, while overexpressing mitochondrial transporters for pathway intermediates can boost final product titers and reduce byproduct formation. nih.govnih.gov Transcriptomic analysis under stress conditions, such as high concentrations of isoamyl alcohol, reveals that the yeast cell responds by altering the expression of genes related to the cell wall, membrane fluidity, and energy metabolism, providing further targets for engineering more robust production strains. mdpi.com
The synthesis of the nonanoic acid precursor falls under the regulation of medium-chain fatty acid (MCFA) biosynthesis. In bacteria such as E. coli, this process is controlled by a network of regulators like FadR and FabR, which respond to the levels of long-chain acyl-CoAs. researchgate.net The chain length of the fatty acids produced is largely determined by the activity of specific acyl-ACP thioesterases (TEs). frontiersin.orgnih.gov By expressing plant-derived TEs with a preference for medium-chain acyl-ACPs in E. coli, it is possible to uncouple fatty acid synthesis from phospholipid biosynthesis and divert metabolic flux towards the production of specific MCFAs, including nonanoic acid. nih.govpnas.org Dynamic control strategies, such as inducing the degradation of essential elongation enzymes, can further refine this process, allowing for precise control over the chain length of the final product. pnas.org A thorough understanding of these regulatory circuits is essential for the metabolic engineering of microbes to create high-yield, dedicated chassis for the production of this compound precursors.
Table 2: Key Genes in the Biosynthesis of this compound Precursors
| Precursor | Organism (Example) | Key Genes / Enzymes | Regulatory Function | Reference(s) |
|---|---|---|---|---|
| Isoamyl Alcohol | Saccharomyces cerevisiae | BAT1, BAT2 | Branched-chain amino acid aminotransferases; key to Ehrlich pathway. | nih.gov, asm.org, nih.gov |
| LEU1, LEU2 | Involved in the de novo leucine biosynthetic pathway. | mdpi.com | ||
| PDC, ARO10, THI3 | Decarboxylases that convert α-keto acids to aldehydes. | mdpi.com, mdpi.com | ||
| Nonanoic Acid | Escherichia coli | FadR, FabR | Transcriptional regulators of fatty acid degradation and synthesis. | researchgate.net |
| Acyl-ACP Thioesterases (TEs) | Hydrolyze acyl-ACPs to release free fatty acids, controlling chain length. | frontiersin.org, nih.gov | ||
| fabB, fabF | Ketoacyl synthases involved in fatty acid elongation. | pnas.org |
Predictive Modeling for Aroma Engineering and Quality Control in Food and Beverage Industries
In the food and beverage industry, ensuring consistent and desirable flavor profiles is critical. Emerging paradigms in this area leverage predictive modeling and machine learning (ML) to move from subjective sensory analysis to objective, data-driven quality control. daneshyari.comscielo.br For products like beer, where esters and higher alcohols are key flavor components, non-linear models such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are being developed. daneshyari.com These models correlate high-throughput analytical data (e.g., from gas chromatography) of flavor compounds with sensory panel evaluations to predict beer quality with high accuracy. daneshyari.com
This approach is being extended to "aroma engineering," where the goal is to design or modify flavor profiles. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are used to build mathematical relationships between the chemical structure of a molecule and its sensory properties. researchgate.netfrontiersin.org For example, QSPR models can predict the gas chromatography retention index of a flavor compound, while QSTR (Quantitative Structure-Taste Relationship) models can predict properties like sweetness. frontiersin.orgconicet.gov.ar These models are built using large datasets of compounds and their known properties, enabling the high-throughput screening of novel flavor molecules before they are synthesized. nih.govacs.org
The integration of artificial intelligence with new sensor technology represents a significant leap forward. azosensors.com Electronic noses (e-noses), which are arrays of sensors that generate a unique "aroma fingerprint" for a sample, can be combined with deep learning algorithms like convolutional neural networks (CNNs) to rapidly classify and authenticate products based on their aroma profile. myu-group.co.jp These technologies offer the potential for real-time, non-destructive quality control on the production line, ensuring that every batch of a product containing this compound meets the desired aroma specifications. researchgate.netijsat.orgresearchgate.net
Q & A
Q. What are the standard synthetic pathways for producing isoamyl nonanoate, and how can reaction efficiency be optimized?
this compound is synthesized via esterification between nonanoic acid and isoamyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Optimization involves:
- Temperature control : Elevated temperatures (80–100°C) accelerate reaction rates but may require reflux to prevent volatility losses.
- Catalyst selection : Lipases (e.g., immobilized Candida antarctica lipase B) offer high specificity and reduced side reactions compared to acid catalysis .
- Molar ratios : A 1:1.2 molar ratio of acid to alcohol improves ester yield by driving equilibrium.
- Purification : Distillation or liquid-liquid extraction removes unreacted precursors.
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is optimal due to the compound’s volatility. Key parameters:
- Column selection : Polar stationary phases (e.g., DB-WAX) enhance separation of ester analogs.
- Sample preparation : Solid-phase microextraction (SPME) minimizes matrix interference in biological or environmental samples .
- Calibration : Use internal standards (e.g., methyl decanoate) to account for variability in recovery rates.
Q. How does this compound’s environmental persistence compare to structurally similar esters?
Nonanoate esters generally exhibit moderate persistence, with hydrolysis half-lives ranging from days to weeks depending on pH and microbial activity. This compound’s branched alkyl chain may slow microbial degradation compared to linear-chain esters (e.g., ethyl nonanoate) due to steric hindrance .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate this compound’s metabolic incorporation in biosynthetic studies?
Isotopic tracing with labeled precursors (e.g., [1-¹³C]-nonanoic acid) allows tracking of carbon flux in pathways like fatty acid elongation or secondary metabolite biosynthesis. Key steps:
Q. What experimental approaches resolve contradictions in reported degradation rates of this compound in soil systems?
Contradictory degradation data may arise from variability in soil microbiota, pH, or organic matter. Methodological solutions:
Q. How does this compound’s structure influence its volatility and flavor-release properties in food science applications?
The branched isoamyl group increases hydrophobicity, reducing water solubility and enhancing volatility compared to linear-chain esters. Experimental validation:
- Headspace analysis : Use static or dynamic headspace GC to quantify aroma release kinetics .
- Molecular dynamics simulations : Model partitioning behavior at oil-water interfaces to predict flavor retention .
Q. What methodologies assess this compound’s ecotoxicological impact on non-target organisms?
- Acute toxicity assays : Use Daphnia magna or Chlorella vulgaris to determine LC₅₀ values under OECD/EPA guidelines.
- Chronic exposure studies : Evaluate reproductive endpoints (e.g., Caenorhabditis elegans brood size) to assess sublethal effects .
- Metabolite profiling : Identify degradation products (e.g., nonanoic acid) via high-resolution LC-MS to pinpoint toxic moieties .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in this compound’s reported metabolic precursor efficiency?
In studies where acetate and nonanoate exhibit conflicting incorporation rates (e.g., heptacosane biosynthesis):
Q. What regulatory considerations apply to this compound’s use in field research, given its structural similarity to herbicidal ammonium nonanoate?
While this compound lacks herbicidal activity, researchers must:
- Document non-target exposure : Implement drift-reduction strategies (e.g., low-pressure nozzles) to avoid cross-contamination .
- Compliance with EPA guidelines : Reference biodegradability data (e.g., half-life <1 day in aerobic soil) to justify exemption from persistence testing .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
